molecular formula C22H29N3O3S2 B1662898 methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate CAS No. 170006-73-2

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate

Cat. No. B1662898
M. Wt: 447.6 g/mol
InChI Key: GKFPROVOIQKYTO-UZLBHIALSA-N
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Description

The compound’s name often gives some information about its structure. For example, the “methyl” part suggests a CH3 group, and “amino” suggests an NH2 group. The compound also appears to have a benzoyl group (C6H5CO-), a sulfanyl group (SH), and a butanoate group (C3H7COO-).



Synthesis Analysis

The synthesis of a compound often involves reactions between smaller molecules or precursors. The exact process can vary widely depending on the compound.



Molecular Structure Analysis

Researchers might use techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s structure.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can participate in. This could be done through experiments in a lab, or possibly through computational chemistry simulations.



Physical And Chemical Properties Analysis

This could involve measuring properties like the compound’s melting point, boiling point, solubility in various solvents, and reactivity with other chemicals.


Scientific Research Applications

Chemical Synthesis and Molecular Structure

Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate has been explored in various chemical syntheses and structural analyses. For instance, in the study of 4-hydroxyquinolones, this compound was found to cyclize in the presence of bases, forming anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets et al., 2014).

Reactions and Derivatives in Medicinal Chemistry

Research on penicillins revealed that this molecule reacts with various agents to produce multiple derivatives, such as methyl benzylpenicillenate and thiazepinone, which have implications in medicinal chemistry (Baker et al., 1978). Additionally, its derivatives were used in the synthesis of organotin(IV) complexes, which were tested against various human tumor cell lines, indicating its potential in cancer research (Basu Baul et al., 2009).

Biochemical Studies

In the biochemical domain, the compound has been utilized in studies focusing on hydrogen bonding and molecular structures. For example, its derivatives showed interesting hydrogen-bonding patterns in crystallography studies, which are significant for understanding molecular interactions (Portilla et al., 2007).

Development of Antibiotics and Antibacterial Agents

There's also a significant focus on developing antibiotics and antibacterial agents using this compound. Research in this area has led to the synthesis of various novel quinazolines and sulfonamide derivatives, showing promising antibacterial activity. These derivatives were synthesized by interacting methyl 2-isothiocyanatobenzoate with sulfa drugs, leading to new compounds with potential therapeutic applications (Ghorab et al., 2013).

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Furthermore, the compound has been instrumental in developing sensitive ELISA methods for detecting sulfonamide antibiotics. By combining antibodies against specific derivatives, researchers have achieved high selectivity and sensitivity in ELISA formats, crucial for analytical chemistry and diagnostics (Adrián et al., 2009).

Photolability and Photochemical Studies

The photolability of this compound and its derivatives has also been a subject of study, particularly in understanding the photochemical decomposition pathways of sulfamethoxazole, a related compound. This research contributes to our knowledge of the stability and degradation of pharmaceuticals under various conditions (Zhou & Moore, 1994).

Safety And Hazards

Researchers would look at whether the compound is toxic or hazardous, using techniques like animal testing or cell culture experiments. They would also look at how to handle and dispose of the compound safely.


Future Directions

Based on their findings, researchers might suggest future directions for research. For example, if the compound has interesting chemical or biological properties, they might suggest further studies to investigate these properties in more detail.


Please note that this is a general guide and the exact steps can vary depending on the specific compound and the resources available to the researchers. For detailed information, it’s best to refer to peer-reviewed scientific literature or databases. If you have access to a university library, they can often help you find this kind of information. Also, please remember to handle all chemicals safely and only perform experiments under the guidance of a trained professional.


properties

IUPAC Name

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26)/t16-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFPROVOIQKYTO-UZLBHIALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate

CAS RN

170006-73-2
Record name FTI 277
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170006-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FTI 277
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170006732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
U Vilimanovich, M Bosnjak, A Bogdanovic… - European Journal of …, 2015 - Elsevier
Statins exhibit anti-leukemic properties due to suppression of the mevalonate pathway by the inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase, and subsequent depletion …
Number of citations: 50 www.sciencedirect.com

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